Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound featuring a pyrazolopyridine core with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrazolopyridine core followed by the introduction of the trifluoromethyl group and the thioacetate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazolopyridine core can interact with active sites in proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyridin-6-yl)thio)acetate
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrazolopyridine core provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C11H10F3N3O2S |
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Molecular Weight |
305.28 g/mol |
IUPAC Name |
methyl 2-[2-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-4-6-7(11(12,13)14)3-8(15-10(6)16-17)20-5-9(18)19-2/h3-4H,5H2,1-2H3 |
InChI Key |
NPURXSLHNJRWKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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